Camellianin B

Vue d'ensemble

Description

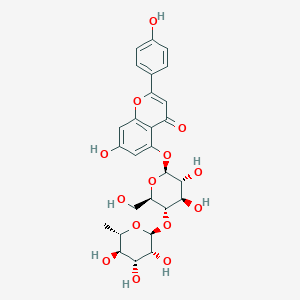

Camellianin B is a flavonoid compound found in the leaves of Adinandra nitida, a plant commonly used in traditional Chinese medicine. This compound is known for its antioxidant and angiotensin-converting enzyme inhibitory activities . It is a metabolite of Camellianin A and has been studied for its potential health benefits, including its role in reducing the risk of cardiovascular diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Camellianin B involves the glycosylation of apigenin-5-O-glycoside. One method utilizes the Au(I)-catalyzed ortho-alkynylbenzoate glycosylation technique . This method has been established through three approaches: one linear and two convergent, which have been used to confirm the synthetic structures .

Industrial Production Methods: it is typically extracted from the leaves of Adinandra nitida using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Camellianin B undergoes various chemical reactions, including oxidation and reduction. It has been shown to have antioxidant properties, which involve scavenging free radicals .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethanol and other solvents for extraction and purification . The conditions often involve maintaining specific temperatures and pH levels to ensure the stability of the compound.

Major Products Formed: The major products formed from the reactions involving this compound include its metabolites, such as Camellianin A . These metabolites are often studied for their biological activities and potential health benefits.

Applications De Recherche Scientifique

Pharmacological Properties

1.1 Antioxidant Activity

Camellianin B exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have shown that flavonoids can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from damage. This property makes this compound a candidate for further exploration in the prevention of chronic diseases linked to oxidative stress.

1.2 Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by modulating inflammatory pathways. It has been observed to inhibit the expression of pro-inflammatory cytokines in various experimental models, suggesting its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective effects of this compound against chemical-induced liver injury. In animal models, it has been shown to reduce liver injury markers and improve histopathological outcomes following exposure to hepatotoxic agents like carbon tetrachloride (CCl4). The mechanism involves the reduction of oxidative stress and inflammation in liver tissues, positioning this compound as a potential therapeutic agent for liver diseases.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism. It has demonstrated significant inhibition of α-glucosidase, an enzyme critical in carbohydrate digestion. This property suggests that this compound could be beneficial in managing postprandial blood glucose levels, making it relevant for diabetes management.

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of Camellianin B involves its interaction with various molecular targets. It exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress . Its inhibitory effect on angiotensin-converting enzyme involves binding to the enzyme and preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The compound also induces apoptosis in cancer cells through the activation of caspase pathways .

Comparaison Avec Des Composés Similaires

Camellianin B is similar to other flavonoids such as Camellianin A, apigenin, and epicatechin . it is unique in its specific glycosylation pattern and its potent angiotensin-converting enzyme inhibitory activity . Compared to Camellianin A, this compound has a higher antioxidant activity and a different metabolic profile .

List of Similar Compounds:- Camellianin A

- Apigenin

- Epicatechin

- Rhoifolin

Activité Biologique

Camellianin B, a flavonoid compound derived from Adinandra nitida, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on angiotensin-converting enzyme (ACE) inhibition, and potential therapeutic applications in various diseases.

| Property | Value |

|---|---|

| CAS Number | 109232-76-0 |

| Molecular Formula | C27H30O14 |

| Molecular Weight | 578.519 g/mol |

| Density | 1.69 g/cm³ |

| Boiling Point | 937.4 °C at 760 mmHg |

| Flash Point | 312.4 °C |

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. The compound demonstrates a DPPH radical scavenging activity with an IC50 value of 1.8 mg/mL, indicating its effectiveness in neutralizing free radicals .

The antioxidant mechanism is believed to involve the modulation of various signaling pathways, particularly those associated with oxidative stress and inflammation. Studies have shown that this compound can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in liver tissues exposed to oxidative stress .

ACE Inhibition

This compound has been identified as an angiotensin-converting enzyme (ACE) inhibitor, which is beneficial for managing hypertension. At a concentration of 500 μg/mL, it exhibits an ACE inhibitory activity of 40.68% . This property suggests potential applications in cardiovascular health, particularly in the treatment of hypertension and related conditions.

Study on Hepatocellular Carcinoma

A study investigated the effects of Camellianin A (a precursor to this compound) on human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cell lines. It was found that Camellianin A could inhibit cell proliferation in a dose-dependent manner and induce apoptosis in these cancer cell lines . Although this study primarily focused on Camellianin A, it highlights the potential anticancer properties that may be attributed to its metabolites, including this compound.

Liver Injury Model

In a murine model of liver injury induced by carbon tetrachloride (CCl4), treatment with extracts containing this compound significantly reduced liver damage. The extract improved liver function by decreasing levels of malondialdehyde (MDA) and reactive oxygen species (ROS), while increasing antioxidant enzyme activities . This suggests that this compound may play a protective role against liver damage through its antioxidative properties.

Propriétés

IUPAC Name |

5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(32)21(33)23(35)26(37-10)41-25-18(9-28)40-27(24(36)22(25)34)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23+,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFDUPNLCDXZOE-ZLDQKHMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148850 | |

| Record name | Camellianin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109232-76-0 | |

| Record name | Camellianin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109232-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camellianin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camellianin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.